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Introduction
The cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is

a crucial component of the innate immune system.[1][2] This cationic peptide, encoded by the

Camp gene, exhibits broad-spectrum antimicrobial activity against both Gram-positive and

Gram-negative bacteria.[3] Beyond its direct bactericidal effects, CRAMP plays a significant

role in modulating inflammatory responses and promoting tissue healing. Mouse models,

particularly those utilizing CRAMP-deficient (CRAMP-/-) mice, have been instrumental in

elucidating the multifaceted functions of this peptide in the context of bacterial infections. This

guide provides a comprehensive overview of the role of CRAMP-18, the active form of CRAMP,

in various mouse models of bacterial infection, presenting quantitative data, detailed

experimental protocols, and key signaling pathways.

Data Presentation: CRAMP-18 in Bacterial Infection
Mouse Models
The following tables summarize the quantitative data from studies investigating the role of

CRAMP-18 in different mouse models of bacterial infection. These studies consistently
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demonstrate that the absence of CRAMP leads to increased bacterial burden and, in some

cases, exacerbated inflammation.

Table 1: Bacterial Load in CRAMP-Deficient vs. Wild-
Type Mice
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Bacterial
Species

Infection
Model

Organ/Tiss
ue

Time Point

Bacterial
Load (log10
CFU/organ
or as
specified)

Reference

Pseudomona

s aeruginosa
Keratitis Cornea 1 day PI

WT: ~5.5,

KO: ~6.5
[4]

3 days PI
WT: ~4.5,

KO: ~6.0
[4]

7 days PI
WT: ~3.0,

KO: ~5.0
[4]

14 days PI
WT: ~2.0,

KO: ~4.0
[4]

21 days PI

WT:

Undetectable,

KO: ~3.0

[4]

Salmonella

typhimurium

Macrophage

Infection (in

vitro)

Macrophages Not specified

Enhanced

survival in

CRAMP-

deficient

macrophages

[2][4]

Citrobacter

rodentium
Colitis Feces Not specified

Significantly

higher fecal

counts in

CRAMP-/-

mice

[2]

Escherichia

coli

Urinary Tract

Infection
Urinary Tract Not specified

Increased

susceptibility

in CRAMP-/-

mice

[5]

Macrophage

Infection (in

Macrophages 4 hours PI Significantly

increased

[6]
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vitro) number of E.

coli in

CRAMP-/-

macrophages

20 hours PI

Numerous

extracellular

bacterial

colonies from

disintegrated

CRAMP-/-

macrophages

[6]

Neisseria

meningitidis

Intraperitonea

l Infection
Blood 6 hours PI

WT

(129/SVJ):

~2.5 x 10^4

CFU/ml,

CRAMP-KO:

~1 x 10^5

CFU/ml

(Mean

values)

[7]

Liver 6 hours PI

WT: ~1 x

10^5 CFU/g,

CRAMP-KO:

~4 x 10^5

CFU/g (Mean

± SD)

[7]

Spleen 6 hours PI

WT: ~5 x

10^5 CFU/g,

CRAMP-KO:

~2 x 10^6

CFU/g (Mean

± SD)

[7]

PI: Post-Infection, WT: Wild-Type, KO: Knockout (CRAMP-deficient)
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Table 2: Inflammatory Markers in CRAMP-Deficient vs.
Wild-Type Mice

Infection
Model

Inflammator
y Marker

Organ/Tiss
ue

Time Point
Measureme
nt

Reference

Pseudomona

s aeruginosa

Keratitis

Myeloperoxid

ase (MPO)

Activity

Cornea 1 day PI

Significantly

greater in KO

than WT

[4]

3 days PI

Significantly

greater in KO

than WT

[4]

7 days PI

Significantly

greater in KO

than WT

[4]

14 days PI

Significantly

greater in KO

than WT

[4]

21 days PI
Very low in

WT
[4]

Dextran-

Sulfate-

Sodium

(DSS)-

induced

Colitis

Proinflammat

ory Cytokines
Gut Not specified

Higher-level

production in

CRAMP-/-

mice

[2]

Inflammatory

Cell

Infiltration

Gut Not specified

Increased in

CRAMP-/-

mice

[2]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific

findings. Below are outlines of key experimental protocols used in mouse models of bacterial
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infection to study the role of CRAMP-18.

Pseudomonas aeruginosa Keratitis Model
Animals: CRAMP-deficient (Cnlp−/−) and wild-type (WT) mice.[4]

Bacterial Strain: Cytotoxic P. aeruginosa strain.

Infection Procedure:

Anesthetize mice.

Create a corneal epithelial abrasion.

Topically apply a suspension of P. aeruginosa to the abraded cornea.

Post-Infection Monitoring:

Assess clinical scores of keratitis at various time points (e.g., 1, 3, 7, 14, 21 days post-

infection).

Measure bacterial load by homogenizing corneas and plating serial dilutions to determine

colony-forming units (CFU).[4]

Quantify inflammation by measuring myeloperoxidase (MPO) activity in corneal

homogenates.[4]

Key Findings: CRAMP-deficient mice exhibit higher bacterial loads, delayed bacterial

clearance, and more severe tissue damage compared to WT mice.[4]

Citrobacter rodentium-induced Colitis Model
Animals: CRAMP−/− and WT mice.[2]

Bacterial Strain:Citrobacter rodentium.

Infection Procedure:

Infect mice by oral gavage with a suspension of C. rodentium.
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Post-Infection Monitoring:

Monitor fecal bacterial counts at regular intervals.

Assess the severity of colitis through histological analysis of colon tissue.

Measure markers of inflammation in the colon.

Key Findings: CRAMP−/− mice show increased bacterial colonization in the colon and higher

fecal shedding of C. rodentium.[2]

Escherichia coli Macrophage Infection Model (In Vitro)
Cells: Bone marrow-derived macrophages (BMMs) from CRAMP+/+ and CRAMP−/− mice,

or a macrophage cell line like RAW 264.7.[6]

Bacterial Strain:E. coli O22H8.[6]

Infection Protocol:

Culture macrophages in appropriate medium.

Infect macrophages with E. coli at a specified multiplicity of infection (MOI).

After a set incubation period (e.g., 4 and 20 hours), lyse the macrophages.

Plate serial dilutions of the lysate to enumerate intracellular bacteria (CFU).[6]

Key Findings: CRAMP is required for macrophages to eliminate phagocytosed E. coli, a

process that involves autophagy.[6] CRAMP−/− macrophages show impaired bacterial

clearance.[6]

Signaling Pathways and Experimental Workflows
CRAMP-18 exerts its effects through various signaling pathways, influencing both direct

antimicrobial action and host immune responses.

Signaling Pathways
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TLR4 Signaling Modulation: CRAMP can bind to lipopolysaccharide (LPS), a component of

the outer membrane of Gram-negative bacteria, thereby inhibiting LPS-induced activation of

Toll-like receptor 4 (TLR4).[1][5] This can prevent excessive pro-inflammatory cytokine

production by macrophages.[1]

LPS TLR4/CD14 ComplexActivatesCRAMP-18 Binds and Neutralizes MacrophageInitiates Signaling Cascade Pro-inflammatory
Cytokines (e.g., TNF-α)

Production

Click to download full resolution via product page

Caption: CRAMP-18 modulation of the LPS-TLR4 signaling pathway.

Chemotaxis via Formyl Peptide Receptor 2 (FPR2): CRAMP acts as a chemoattractant for

immune cells, such as neutrophils and monocytes, by binding to the G-protein coupled

receptor FPR2 (the mouse homolog of human FPRL1).[2]

CRAMP-18

FPR2 Receptor

Binds

Immune Cell
(e.g., Neutrophil, Monocyte)

Activates

Chemotaxis

Initiates

Click to download full resolution via product page

Caption: CRAMP-18 induced chemotaxis via the FPR2 receptor.
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Autophagy-mediated Bacterial Clearance: In macrophages, CRAMP is essential for the

elimination of intracellular bacteria like E. coli through an autophagy-dependent pathway.[6]

This involves the participation of autophagy-related proteins such as ATG5 and LC3-II.[6]

Macrophage

Phagocytosed E. coli

CRAMP-18

Triggers CRAMP expression

Autophagosome Formation

Engulfment

ATG5, LC3-II, LAMP-1

Requires Autolysosome

Lysosome Fusion

Bacterial Degradation

Click to download full resolution via product page

Caption: Role of CRAMP-18 in autophagy-mediated clearance of intracellular E. coli.

Experimental Workflow
A typical experimental workflow to investigate the role of CRAMP-18 in a mouse model of

bacterial infection is depicted below.
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Start

Select CRAMP-/- and WT mice

Induce Bacterial Infection
(e.g., oral gavage, intraperitoneal injection)

Monitor Clinical Signs and Survival

Collect Samples at Pre-determined Time Points
(Blood, Tissues, Feces)

Quantify Bacterial Load (CFU) Assess Inflammation
(Histology, MPO, Cytokine levels)
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Draw Conclusions on the Role of CRAMP-18

Click to download full resolution via product page

Caption: General experimental workflow for studying CRAMP-18 in mouse models of bacterial

infection.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3028654?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Mouse models of bacterial infection have unequivocally established CRAMP-18 as a critical

effector molecule of the innate immune system. Its dual function as a direct antimicrobial agent

and an immunomodulator highlights its importance in host defense. The increased

susceptibility of CRAMP-deficient mice to a range of bacterial pathogens underscores the

therapeutic potential of CRAMP-18 and its analogues. For drug development professionals,

these findings suggest that strategies aimed at augmenting CRAMP expression or

administering synthetic CRAMP-18 mimetics could be effective in combating bacterial

infections, particularly those caused by antibiotic-resistant strains. Further research focusing on

the precise mechanisms of CRAMP-18 action in different infectious contexts will be invaluable

for the development of novel anti-infective therapies.
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[https://www.benchchem.com/product/b3028654#role-of-cramp-18-in-mouse-models-of-
bacterial-infection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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